5-Ethyl-isoxazole-3-carboxylic acid
Overview
Description
5-Ethyl-isoxazole-3-carboxylic acid is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the ethyl group and carboxylic acid function introduces additional chemical properties and reactivity compared to the parent isoxazole.
Synthesis Analysis
The synthesis of 5-substituted isoxazoles, such as 5-ethyl-isoxazole-3-carboxylic acid, can be achieved through various synthetic routes. One approach involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids, which are synthesized from acyl Meldrum's acids. This method avoids the formation of byproducts and yields 5-substituted 3-isoxazolols directly . Another synthetic route is the reaction of ethyl acetoacetate with chloroacetyl chloride followed by treatment with hydroxylamine hydrochloride, which can be used to synthesize substituted isoxazole-4-carboxylic esters . Additionally, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid has been reported, demonstrating the versatility of isoxazole derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including 5-ethyl-isoxazole-3-carboxylic acid, is characterized by the isoxazole ring. The substitution at the 5-position with an ethyl group and the presence of a carboxylic acid group at the 3-position influence the electronic distribution and the overall geometry of the molecule. The structural properties of isoxazole derivatives have been studied using computational methods such as DFT, which help in understanding the electronic characteristics and reactivity of these compounds .
Chemical Reactions Analysis
Isoxazole derivatives undergo various chemical transformations. For instance, 5-(3-indolyl)isoxazole-3-carboxylic acid derivatives can undergo decarboxylation and isomerization to form different heterocyclic compounds . The ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid exhibits unusual behavior during deamination, leading to the formation of immunomodulatory agents . Moreover, selective nucleophilic chemistry has been employed in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, showcasing the reactivity of the isoxazole ring towards nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-ethyl-isoxazole-3-carboxylic acid are influenced by its functional groups. The carboxylic acid group contributes to the compound's acidity and potential for hydrogen bonding, affecting its solubility and melting point. The ethyl group adds hydrophobic character to the molecule. The synthesis of liquid-crystalline materials based on isoxazole derivatives demonstrates the impact of molecular structure on the physical properties of these compounds, such as their mesomorphic behavior .
Scientific Research Applications
1. Palladium Hydrogenation of Ethyl 5-(Benzoyloxymethyl)isoxazole-3-carboxylate
- Application Summary : This research involves the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate .
- Methods of Application : The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water .
- Results : Under the applied conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product .
2. Metal-Free Synthetic Routes to Isoxazoles
- Application Summary : Isoxazole, a five-membered heterocyclic pharmacophore, is widely used in drug discovery research .
- Methods of Application : This research highlights the potential application of metal-free synthetic routes for the synthesis of isoxazoles .
- Results : Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
3. Synthesis and Evaluation of Acylguanidine FXa Inhibitors
- Application Summary : Isoxazole-5-carboxylic acid participates in the synthesis and evaluation of acylguanidine FXa inhibitors .
- Methods of Application : The preparation of isoxazole-5-carboxylic acid from trichloroacetyl chloride, ethyl vinyl ether, and hydroxylamine is developed .
- Results : The results of this application are not specified in the source .
Safety And Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that future research could focus on developing such strategies for the synthesis of isoxazole compounds like 5-Ethyl-isoxazole-3-carboxylic acid.
properties
IUPAC Name |
5-ethyl-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-4-3-5(6(8)9)7-10-4/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULZZUANLRGWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424332 | |
Record name | 5-Ethyl-isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-isoxazole-3-carboxylic acid | |
CAS RN |
52320-59-9 | |
Record name | 5-Ethyl-3-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52320-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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